molecular formula C12H11ClN2O2 B1336866 ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate CAS No. 7510-65-8

ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate

Cat. No. B1336866
CAS RN: 7510-65-8
M. Wt: 250.68 g/mol
InChI Key: SWCQAAUPCCUXBT-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate (ECA) is an important synthetic compound with a wide range of applications in both scientific research and industrial production. It is a colorless or pale yellow liquid with a strong odor and low volatility. It is used in a variety of applications, including as a plasticizer, adhesive, and as a polymerization initiator. It is also used in the synthesis of polymers, polyurethanes, and polyesters. ECA is a highly reactive compound and is used in many laboratory experiments and industrial processes.

Scientific Research Applications

Synthesis and Characterization

  • Ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate and related compounds have been synthesized through various chemical reactions, highlighting their potential in organic synthesis and materials science. For instance, Zheng Jing (2012) detailed the synthesis of a compound from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate, further reacting with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, confirmed by 1H NMR, IR, and X-ray crystallography Zheng Jing, 2012.

Crystal Structure and Properties

  • The crystal structures and properties of these compounds have been extensively studied, revealing their intricate molecular arrangements and potential applications in materials science. For example, Dehua Zhang et al. (2009) prepared a title compound, demonstrating the dihedral angles between chlorobenzene and pyrazole rings, which contribute to a three-dimensional network formed by intermolecular interactions Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009.

Interaction with Biological Molecules

  • Research has also focused on the interaction of cyanoacrylate compounds with biological molecules. A. Nyporko and Y. Blume (2014) studied the specific binding of cyanoacrylate compounds with tubulin from higher plants, revealing insights into the structural mechanisms underlying these interactions, which could have implications for understanding cyanoacrylate's biological effects A. Nyporko, Y. Blume, 2014.

Environmental Stability and Degradation

  • The environmental behavior of cyanoacrylate compounds, such as their degradation kinetics in soil and sludge, has been investigated, providing valuable data on their environmental stability. S. S. Donau et al. (2019) conducted studies on the degradation of phenamacril, a related cyanoacrylate, showing its inherent degradability and degradation kinetics in soils S. S. Donau, U. Bollmann, R. Wimmer, K. Bester, 2019.

Applications in Materials Science

  • In materials science, the properties of cyanoacrylate derivatives have been exploited in the design of novel chromophores and polymers, indicating their versatility in this field. For example, Sheng-li Li et al. (2013) designed and synthesized a novel chromophore using ethyl cyanocaetate group as an auxiliary electron acceptor, revealing its significant two-photon absorption cross-sections Sheng-li Li et al., 2013.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if used as an adhesive, the mechanism would involve rapid polymerization upon exposure to moisture .

Future Directions

The future directions for this compound would depend on its potential applications. It could be interesting to study how the 2-chlorophenylamino group influences the properties and uses of the cyanoacrylate .

properties

IUPAC Name

ethyl (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCQAAUPCCUXBT-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC=CC=C1Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419698
Record name ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7510-65-8
Record name NSC405746
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.